Perfluidone

Vue d'ensemble

Description

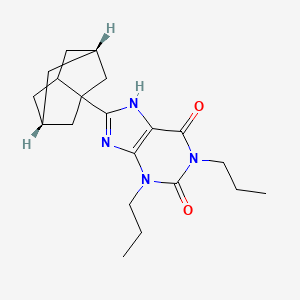

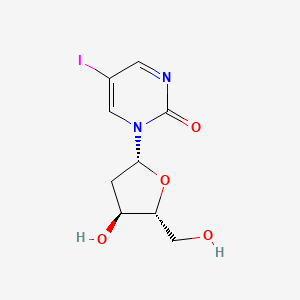

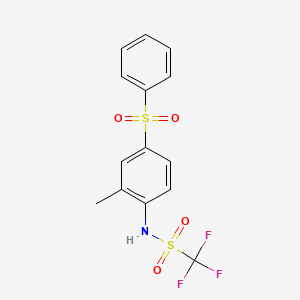

Perfluidone is a synthetic compound with the molecular formula C14H12F3NO4S2 . It was used as a pre-emergence herbicide for controlling various common weeds and grasses in tobacco crops . It is also known by other names such as 1,1,1-trifluoro-N-[2-methyl-4-(phenylsulfonyl)phenyl]-methanesulfonamide .

Molecular Structure Analysis

This compound has a molecular weight of 379.375 . The IUPAC Standard InChI is InChI=1S/C14H12F3NO4S2/c1-10-9-12(23(19,20)11-5-3-2-4-6-11)7-8-13(10)18-24(21,22)14(15,16)17/h2-9,18H,1H3 .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature and is odorless . It has a molecular weight of 379.375 . It is soluble in water (at 20°C) to 60.0 ug/ml and soluble in aromatic and chlorinated hydrocarbon solvents .

Applications De Recherche Scientifique

Détection et traitement des composés perfluorés

Les composés perfluorés (PFC) sont un nouveau type de polluants environnementaux avec une structure spécifique . La perfluidone a été utilisée dans la détection et le traitement de ces composés. Il a été constaté qu'elle était efficace dans le traitement des PFC dans l'eau par adsorption physique, qui se caractérise par une opération simple, un faible coût et une efficacité élevée .

Contrôle du souchet jaune dans le soja

La this compound a été utilisée dans le contrôle du souchet jaune, un type de mauvaise herbe, dans le soja . Il a été constaté qu'elle était efficace lorsqu'elle était appliquée au sol ou au feuillage. Cependant, il a été noté que les applications de 4,5 kg/ha de this compound sur le terrain ont entraîné des dommages importants aux plants de soja et une réduction des rendements .

Contrôle du souchet pourpre dans les gazons

La this compound a également été utilisée dans le contrôle du souchet pourpre dans les gazons . Il a été constaté qu'elle contrôlait de 76 à 87 % du souchet pourpre lorsqu'elle était appliquée à la fin du printemps et de 95 à 100 % lorsqu'elle était appliquée à la fin de l'été .

Dégradation microbienne

La this compound a été utilisée dans la dégradation microbienne des PFC . Cette méthode implique l'utilisation de micro-organismes pour décomposer les polluants.

Oxydation photochimique

La this compound a été utilisée dans l'oxydation photochimique des PFC . Ce processus implique l'utilisation de la lumière pour catalyser une réaction chimique qui décompose les polluants.

Oxydation électrochimique

La this compound a été utilisée dans l'oxydation électrochimique des PFC . Ce processus implique l'utilisation de l'électricité pour catalyser une réaction chimique qui décompose les polluants.

Mécanisme D'action

Target of Action

Perfluidone, also known as flamprop-m-methyl or SB 1528 , is a synthetic sulfonanilide herbicide . It primarily targets the protein biosynthesis and cellular respiration processes in plants . It is selective and acts via contact and root absorption .

Biochemical Pathways

This compound affects the biochemical pathways related to protein biosynthesis, cellular respiration, and photosynthesis . It is also suggested to interfere with the synthesis of VLCFAs . VLCFAs are crucial components of plant waxes and cuticle, and they play a significant role in plant development and stress responses.

Pharmacokinetics

It is known that this compound is a solid at room temperature and is soluble in water (at 20°c) to 600 ug/ml and soluble in aromatic and chlorinated hydrocarbon solvents .

Result of Action

This compound’s action results in the control of various common weeds and grasses in crops like flue-cured tobacco, cotton, rice, sugar beet, soybeans, and spinach . It is particularly effective against pests like Purple nutsedge (Cyperus esculentus), Yellow nutsedge (Cyperus rotundus), Foxtail, and Barnyardgrass .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. It will leach through wet, neutral, or slightly alkaline soils, with a tendency toward greater leaching in soils having low clay and organic matter . It is applied to the soil surface with ground equipment as a pre-emergence spray .

Propriétés

IUPAC Name |

N-[4-(benzenesulfonyl)-2-methylphenyl]-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO4S2/c1-10-9-12(23(19,20)11-5-3-2-4-6-11)7-8-13(10)18-24(21,22)14(15,16)17/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTBVLXUSXVMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042267 | |

| Record name | Perfluidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37924-13-3 | |

| Record name | Perfluidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluidone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037924133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-(4-phenylsulphonyl-o-tolyl)methanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0F4LZ22B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does perfluidone affect plant growth?

A: this compound primarily acts as a growth retardant, disrupting normal plant development. Research suggests it may interfere with cell division and elongation, ultimately inhibiting shoot and root growth. [, , ]

Q2: Does this compound impact specific physiological processes in plants?

A: Studies show that this compound can inhibit the mitotic index in both cotton and yellow nutsedge roots, indicating its interference with cell division. Additionally, it has been observed to mimic cytokinin activity in purple nutsedge, leading to effects like breaking bud dormancy and inducing basal bulb formation. [, ]

Q3: Does this compound affect photosynthesis?

A: Research indicates that while this compound doesn't directly inhibit photosynthesis in isolated mesophyll cells, it can indirectly impact photosynthetic activity in whole plants by affecting overall plant growth and development. []

Q4: Does this compound affect enzyme activity in plants?

A: Yes, studies have shown that this compound can stimulate the activity of the IAA-oxidising enzyme system in lentil roots. This suggests a potential influence on plant hormone regulation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H12F3NO4S2, and its molecular weight is 391.4 g/mol.

Q6: How does this compound behave in soil?

A: this compound tends to leach through neutral and alkaline soils, particularly those with low clay and organic matter content. Leaching is reduced in acidic loamy sand compared to neutral or clay soils. []

Q7: What are the primary applications of this compound?

A: this compound is primarily used as a pre-emergence herbicide to control various annual and perennial weeds in rice paddy fields. [, , , , ]

Q8: How does the timing of this compound application affect its efficacy?

A: The timing of this compound application significantly influences its effectiveness on different weed species. The optimal application time for controlling specific weeds varies, highlighting the importance of considering weed emergence patterns. [, ]

Q9: Can this compound be used in combination with other herbicides?

A: Yes, this compound is often used in combination with other herbicides to broaden the weed control spectrum and potentially enhance efficacy. For instance, it exhibits synergistic effects when combined with bifenox. [, , ]

Q10: What is known about the toxicity of this compound to animals?

A10: While this document focuses on the scientific aspects of this compound and does not cover toxicity information, it's crucial to consult relevant safety data sheets and research for comprehensive toxicity data.

Q11: Does this compound have any known effects on non-target organisms?

A: Studies on the effects of this compound on mycorrhizal fungi, beneficial organisms in soil ecosystems, revealed varying sensitivities among different fungal species. While some growth inhibition was observed at high concentrations, the required levels were generally higher than those typically found in soil after normal application. []

Q12: How persistent is this compound in the environment?

A: this compound's persistence in the environment is influenced by factors like soil type, temperature, and microbial activity. Understanding its degradation pathways and rates is crucial for assessing its environmental impact. []

Q13: What analytical techniques are used to detect and quantify this compound?

A: Gas-liquid chromatography with electron capture detection is commonly employed for the sensitive detection and quantification of this compound residues in various matrices, such as rice grains and husks. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

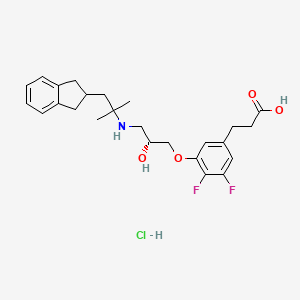

![5-[11-Hydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B1679514.png)